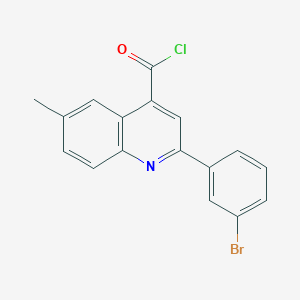

2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride

Descripción

2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a 3-bromophenyl group at position 2, a methyl group at position 6, and a reactive carbonyl chloride moiety at position 2. This structure confers both aromatic stability and high reactivity, particularly in nucleophilic acyl substitution reactions. The carbonyl chloride group enables versatile derivatization, making the compound valuable in synthesizing amides, esters, and other quinoline-based derivatives .

Propiedades

IUPAC Name |

2-(3-bromophenyl)-6-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClNO/c1-10-5-6-15-13(7-10)14(17(19)21)9-16(20-15)11-3-2-4-12(18)8-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWGNZAPCMERLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with a ketone in the presence of an acid catalyst. The specific steps for synthesizing this compound may include:

Formation of the Quinoline Core: The initial step involves the formation of the quinoline core by reacting 3-bromoaniline with an appropriate aldehyde and ketone under acidic conditions.

Introduction of the Carbonyl Chloride Group: The resulting quinoline derivative is then treated with thionyl chloride (SOCl₂) to introduce the carbonyl chloride group at the 4-position.

Industrial Production Methods

Industrial production of 2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol or an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Oxidation Reactions: The methyl group on the quinoline ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et₃N).

Reduction Reactions: Reducing agents like LiAlH₄ or NaBH₄ in anhydrous solvents.

Oxidation Reactions: Oxidizing agents like KMnO₄ in acidic or basic conditions.

Major Products Formed

Substitution Reactions: Formation of substituted quinoline derivatives.

Reduction Reactions: Formation of alcohols or amines.

Oxidation Reactions: Formation of carboxylic acids.

Aplicaciones Científicas De Investigación

2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

Material Science: Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mecanismo De Acción

The mechanism of action of 2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the carbonyl chloride group can participate in covalent bonding with biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Molecular Properties

Reactivity and Functional Group Influence

- Carbonyl Chloride vs. Ester Groups: The target compound’s carbonyl chloride group (C=O-Cl) undergoes rapid nucleophilic substitution with amines or alcohols to form amides or esters, respectively. In contrast, methyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate (CAS 488861-00-3) contains a stable ester group (C=O-OMe), which requires harsher conditions for hydrolysis or transesterification .

- Halogen Substituent Effects: The 3-bromophenyl group in the target compound enhances electrophilic aromatic substitution (EAS) reactivity compared to non-halogenated analogs like 2-(4-methylphenyl)-3-methylquinoline-4-carbonyl chloride (CAS 1160264-93-6). Bromine’s electron-withdrawing nature directs EAS to specific positions, while methyl groups act as electron donors .

Alkoxy vs. Alkyl Substituents :

Compounds with alkoxy groups (e.g., QY-0224, sc-320558) exhibit increased solubility in polar solvents due to the oxygen atom’s polarity. However, the 3-bromophenyl group in the target compound reduces solubility in water but enhances lipophilicity, favoring organic-phase reactions .

Thermal and Stability Profiles

- Melting points for quinoline-4-carbonyl chlorides vary significantly with substituents. For example, 2-phenylquinoline-4-carboxyl chloride derivatives form carbamides with melting points up to 232°C, while alkoxy-substituted analogs (e.g., QY-0224) typically exhibit lower melting points due to reduced crystallinity .

Research Findings and Limitations

- Software in Structural Analysis: Crystallographic tools like SHELXL () and ORTEP-III () are critical for resolving substituent effects on molecular packing and conformation.

- Gaps in Data: Quantitative reactivity data (e.g., reaction yields, kinetic parameters) and spectroscopic profiles (NMR, IR) for 2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride are absent in the cited sources, highlighting a need for further experimental characterization.

Actividad Biológica

2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with the following structural characteristics:

- Bromophenyl group at the 2-position

- Methyl group at the 6-position

- Carbonyl chloride at the 4-position

Its molecular formula is with a molecular weight of approximately 281.55 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of 2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride is primarily attributed to its ability to intercalate with DNA, disrupting replication and transcription processes. This mechanism is particularly relevant in its anticancer activity, as it can inhibit the proliferation of cancer cells by interfering with their genetic material. Additionally, the bromophenyl group may enhance binding affinity to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Biological Activities

Research has identified several key biological activities associated with this compound:

-

Anticancer Activity

- Studies have shown that quinoline derivatives exhibit selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells .

- The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted as a significant mechanism for its anticancer properties.

-

Antimicrobial Properties

- Similar quinoline compounds have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

- The compound's structure allows for interactions with microbial DNA gyrase, making it a candidate for further exploration as an antimicrobial agent .

-

Anti-inflammatory Effects

- Quinoline derivatives are also being studied for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity Evaluation

A study conducted by researchers evaluated a series of quinoline derivatives for their in vitro antitumor activity. The results indicated that compounds similar to 2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride exhibited significant cytotoxic effects against cancer cell lines while showing minimal toxicity towards normal cells (BHK-21) used as controls. The study employed flow cytometry and fluorescence microscopy to assess cell viability and apoptosis rates after treatment with the compounds .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts .

- Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis of the carbonyl chloride.

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound, particularly regarding substituent effects?

Advanced Question

Discrepancies in spectroscopic data may arise from electron-withdrawing effects of the bromophenyl and carbonyl chloride groups, which influence chemical shifts and coupling patterns. Key strategies include:

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2-(4-chlorophenyl)-6-methylquinoline derivatives) to identify expected shifts .

- Density Functional Theory (DFT) calculations : Simulate NMR spectra to predict shifts and validate experimental data .

- Crystallographic validation : Single-crystal X-ray diffraction can confirm substituent positions and electronic environments .

Example : The 3-bromophenyl group at the 2-position may deshield adjacent protons, causing downfield shifts in ¹H NMR (δ 7.5–8.5 ppm) .

What are the key challenges in characterizing the reactivity of the 4-carbonyl chloride group, and how can they be addressed experimentally?

Advanced Question

The 4-carbonyl chloride is highly reactive toward nucleophiles (e.g., amines, alcohols), but side reactions (e.g., hydrolysis) complicate characterization. Methodological approaches include:

- In situ derivatization : React the chloride with a stable nucleophile (e.g., methylamine) to form an amide derivative for easier analysis .

- Low-temperature techniques : Conduct reactions at 0–5°C to slow hydrolysis and isolate intermediates .

- Moisture-free instrumentation : Use FTIR with ATR (attenuated total reflectance) to detect the characteristic C=O stretch (~1770 cm⁻¹) without exposing the compound to ambient humidity .

How do structural modifications (e.g., bromine substitution, methyl group position) impact the compound’s crystallographic properties?

Advanced Question

The 3-bromophenyl and 6-methyl groups influence packing efficiency and intermolecular interactions:

- Bromine’s steric bulk : May induce torsional strain in the quinoline ring, as seen in analogous structures (e.g., 2-(4-chlorophenyl)-6-methylquinoline, which adopts a dihedral angle of 15–20° between aromatic planes) .

- Methyl group position : The 6-methyl substituent can disrupt π-π stacking, leading to polymorphic forms under varying crystallization conditions .

Q. Experimental Design :

- Screen solvents (e.g., ethanol, acetonitrile) to isolate distinct polymorphs.

- Compare unit cell parameters with crystallographic databases (e.g., Cambridge Structural Database) .

What methodologies are recommended for assessing the stability of this compound under different storage conditions?

Basic Question

Stability studies should account for hydrolysis sensitivity and thermal decomposition :

Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Karl Fischer titration : Quantify water content in stored batches to correlate with hydrolysis rates .

DSC/TGA : Analyze thermal stability; the carbonyl chloride may decompose above 100°C .

Q. Storage Recommendations :

- Anhydrous, inert atmosphere : Use argon-purged vials with molecular sieves .

- Low-temperature storage : Maintain at -20°C for long-term preservation .

How can researchers leverage this compound as a precursor for bioactive quinoline derivatives?

Advanced Question

The 4-carbonyl chloride serves as a versatile handle for synthesizing amides, esters, or heterocycles. Examples include:

- Antiviral agents : Coupling with nucleoside analogues (e.g., ribavirin derivatives) to target viral polymerases .

- Anticancer scaffolds : Conjugation with kinase inhibitors (e.g., imatinib-like motifs) via amide bonds .

Case Study : Methyl 6-methoxy-2-arylquinoline-4-carboxylate derivatives (synthesized via similar protocols) showed P-glycoprotein inhibition , highlighting this compound’s potential in multidrug resistance research .

What analytical techniques are critical for confirming the purity of this compound, and how should researchers interpret conflicting data?

Basic Question

Q. Conflict Resolution :

- If NMR and HPLC disagree (e.g., missing peaks vs. high purity), suspect isomeric byproducts (e.g., regioisomers from Friedländer condensation) and perform 2D NMR (e.g., NOESY) .

What safety protocols are essential when handling this compound, particularly regarding its reactivity?

Basic Question

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and a lab coat. Avoid latex (permeable to SOCl₂) .

- Ventilation : Conduct reactions in a fume hood to mitigate exposure to HCl gas (released during carbonyl chloride formation) .

- Spill management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.